Molecular Weight Advantage Over 2-Methyl Analog Drives Pharmacokinetic Differentiation
The target compound exhibits a molecular weight of 336.4 g/mol, which is 30 Da higher than the 2-methyl analog (306.4 g/mol) . This increase, attributable to the replacement of a methyl group with an ethoxy substituent, is expected to reduce passive membrane permeability relative to the smaller analog, potentially lowering the compound's oral bioavailability but also decreasing renal clearance, thereby extending half-life [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 336.4 |
| Comparator Or Baseline | 2-Methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide: 306.4 |
| Quantified Difference | 30 Da higher (approximately 9.8% increase) |
| Conditions | Calculated from molecular formula; physicochemical principle derived from Lipinski's Rule of Five framework |
Why This Matters
A 30 Da molecular weight difference can significantly alter a compound's pharmacokinetic profile, guiding chemists to select the optimal lead for in vivo studies based on desired clearance and volume of distribution properties.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
